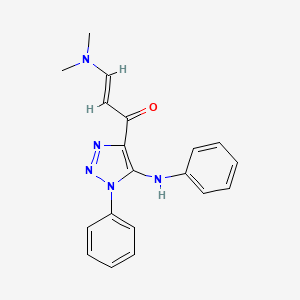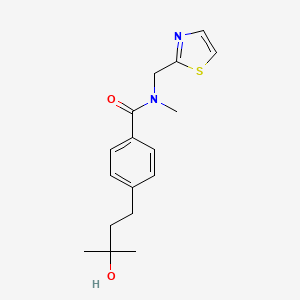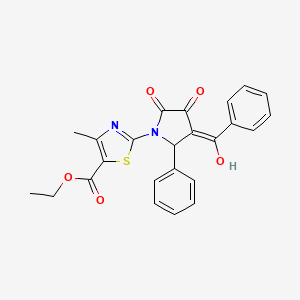
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is not fully understood, but it is believed to be related to its ability to interact with ROS. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to selectively react with hydrogen peroxide and other ROS, leading to the formation of fluorescent adducts. This interaction may also lead to the generation of reactive species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to detect ROS, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in ROS generation, such as N1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-oneH oxidase. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival.
実験室実験の利点と制限
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high quantum yield, making it an effective fluorescent probe. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be non-toxic to cells at low concentrations, making it a safe option for in vivo experiments.
However, there are also limitations to the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in lab experiments. Its fluorescence is sensitive to pH and temperature, which can affect its performance in certain experimental conditions. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one is relatively hydrophobic, which can limit its use in aqueous environments.
将来の方向性
There are several future directions for research on 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. One area of interest is in the development of new fluorescent probes based on the structure of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one. These probes could be used for a range of applications, such as detecting other reactive species or targeting specific cell types.
Another area of research is in the development of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one-based anticancer agents. Further studies are needed to understand the mechanism of action of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one and to optimize its effectiveness as an anticancer agent.
Finally, there is potential for the use of 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one in the development of new antimicrobial agents. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has activity against a range of pathogens, and further research is needed to understand its mechanism of action and to optimize its effectiveness.
合成法
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one can be synthesized through a multistep process that involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with aniline and dimethylformamide to form 5-anilino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with 3-(dimethylamino) propenal to produce 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one.
科学的研究の応用
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the development of fluorescent probes for bioimaging. 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to be an effective probe for detecting reactive oxygen species (ROS) in living cells, which is important for understanding the role of ROS in disease and aging.
1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(dimethylamino)-2-propen-1-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
特性
IUPAC Name |
(E)-1-(5-anilino-1-phenyltriazol-4-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-23(2)14-13-17(25)18-19(20-15-9-5-3-6-10-15)24(22-21-18)16-11-7-4-8-12-16/h3-14,20H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBXJPNJYVMNV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(N(N=N1)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)


![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5381793.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5381826.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)